molecular formula C11H9ClFI B2679192 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287287-65-2

1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2679192
CAS No.: 2287287-65-2
M. Wt: 322.55
InChI Key: SRAAPMSYNGPYPO-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFI/c12-7-1-2-9(13)8(3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAAPMSYNGPYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=C(C=CC(=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be used to generate [1.1.1]propellane, which is then functionalized to produce various bicyclo[1.1.1]pentane derivatives . The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale continuous flow synthesis, which allows for the efficient and consistent production of [1.1.1]propellane derivatives . This method is advantageous due to its scalability and the ability to produce significant quantities of the compound with minimal waste.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. For example, it can act as an enzyme inhibitor by occupying the active site and preventing substrate binding . The presence of halogen atoms enhances its binding affinity and specificity, making it a valuable tool in drug design .

Comparison with Similar Compounds

1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

  • 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane
  • 1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane
  • 1-(4-Bromophenyl)-3-iodobicyclo[1.1.1]pentane

These compounds share similar structural features but differ in the specific halogen atoms attached to the phenyl ring. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall properties . The unique combination of chlorine, fluorine, and iodine in this compound makes it particularly interesting for research and development .

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